![molecular formula C20H22N4O B6475849 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline CAS No. 2640836-06-0](/img/structure/B6475849.png)
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline
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Description
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline, also known as 3-MMPQ, is a small molecule synthesized in the laboratory. It is a member of the quinoxaline family of compounds, which are known for their diverse range of biological activities. 3-MMPQ is a potent and selective agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis and insulin secretion. As such, 3-MMPQ has been investigated for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic diseases.
Scientific Research Applications
- Potential Mechanism : It could specifically bind to inactive Abelson tyrosine kinase domains, disrupting cancer cell signaling pathways .
- Transformation : Enables formal anti-Markovnikov alkene hydromethylation, a valuable synthetic process .
Anti-Leukemic Agent
Hypotensive Agent
Inotropic Modulation
Hydromethylation Catalyst
Crystallography Studies
properties
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-12-21-9-6-19(15)25-14-16-7-10-24(11-8-16)20-13-22-17-4-2-3-5-18(17)23-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZRMVVEGXPUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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